Cas no 944903-47-3 (4-(4-chlorophenyl)-1H-imidazol-2-ylmethanamine)

4-(4-Chlorophenyl)-1H-imidazol-2-ylmethanamine is a heterocyclic organic compound featuring an imidazole core substituted with a 4-chlorophenyl group and an aminomethyl moiety at the 2-position. This structure confers versatility in medicinal and synthetic chemistry, particularly as a building block for pharmacologically active molecules. The chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the primary amine functionality allows for further derivatization via amidation or condensation reactions. Its imidazole scaffold is notable for coordinating with metal ions, making it useful in catalysis or materials science. The compound’s well-defined reactivity and stability under standard conditions make it a practical intermediate for targeted synthesis.
4-(4-chlorophenyl)-1H-imidazol-2-ylmethanamine structure
944903-47-3 structure
Product Name:4-(4-chlorophenyl)-1H-imidazol-2-ylmethanamine
CAS No:944903-47-3
MF:C10H10ClN3
MW:207.659500598907
CID:1122574
PubChem ID:43649206
Update Time:2025-05-23

4-(4-chlorophenyl)-1H-imidazol-2-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 5-(4-chlorophenyl)-1H-Imidazole-2-methanamine
    • 4-(4-chlorophenyl)-1H-imidazol-2-ylmethanamine
    • AB57942
    • 944903-47-3
    • EN300-146728
    • AKOS022539749
    • [5-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine
    • [4-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine
    • CHEMBL4590988
    • AMY14959
    • CS-0099656
    • (4-(4-CHLOROPHENYL)-1H-IMIDAZOL-2-YL)METHANAMINE
    • (5-(4-Chlorophenyl)-1H-imidazol-2-yl)methanamine
    • Inchi: 1S/C10H10ClN3/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14)
    • InChI Key: RDOJFKMPPSAZGC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=CN=C(CN)N1

Computed Properties

  • Exact Mass: 207.056
  • Monoisotopic Mass: 207.056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.7A^2
  • XLogP3: 1.2

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Additional information on 4-(4-chlorophenyl)-1H-imidazol-2-ylmethanamine

Comprehensive Overview of 4-(4-chlorophenyl)-1H-imidazol-2-ylmethanamine (CAS No. 944903-47-3)

4-(4-chlorophenyl)-1H-imidazol-2-ylmethanamine (CAS No. 944903-47-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique imidazole core and chlorophenyl substitution, is widely studied for its potential applications in drug discovery and development. Researchers are particularly interested in its structural properties, which make it a promising candidate for targeting specific biological pathways.

The 4-(4-chlorophenyl)-1H-imidazol-2-ylmethanamine structure features a chlorophenyl group attached to an imidazole ring, which is further functionalized with an aminomethyl group. This configuration is critical for its interactions with various enzymes and receptors, making it a valuable scaffold in medicinal chemistry. The presence of the chlorine atom enhances the compound's lipophilicity, which can influence its pharmacokinetic properties.

In recent years, the demand for imidazole-based compounds like 4-(4-chlorophenyl)-1H-imidazol-2-ylmethanamine has surged due to their versatility in therapeutic applications. Searches for "CAS 944903-47-3 uses" and "4-(4-chlorophenyl)-1H-imidazol-2-ylmethanamine synthesis" have increased, reflecting growing interest in its potential as a building block for novel drugs. Researchers are exploring its role in addressing challenges such as antimicrobial resistance and chronic inflammatory diseases.

The synthesis of 4-(4-chlorophenyl)-1H-imidazol-2-ylmethanamine typically involves multi-step organic reactions, including condensation and cyclization processes. Optimizing these synthetic routes is a key focus area, as highlighted by frequent queries like "how to synthesize 944903-47-3" and "imidazole derivatives preparation." Advances in green chemistry have also spurred interest in developing eco-friendly methods for producing this compound.

From a biochemical perspective, 4-(4-chlorophenyl)-1H-imidazol-2-ylmethanamine exhibits notable interactions with proteins and nucleic acids. Its imidazole ring can participate in hydrogen bonding and coordination, which is crucial for its bioactivity. Studies have investigated its potential as an inhibitor for enzymes involved in disease pathways, aligning with trending topics like "targeted drug design" and "small molecule therapeutics."

The compound's stability and solubility are frequently discussed in research forums, with queries such as "944903-47-3 solubility" and "4-(4-chlorophenyl) imidazole stability" appearing in scientific databases. These properties are essential for formulating effective drug candidates, particularly in oral or injectable forms. Researchers are also examining its metabolic profile to ensure safety and efficacy in preclinical models.

In summary, 4-(4-chlorophenyl)-1H-imidazol-2-ylmethanamine (CAS No. 944903-47-3) represents a compelling area of study in modern chemistry and pharmacology. Its structural features and functional groups make it a versatile tool for addressing contemporary health challenges. As interest in imidazole derivatives continues to rise, this compound is poised to play a pivotal role in the development of next-generation therapeutics.

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